N,N'-Dibenzylglycinamide

Description

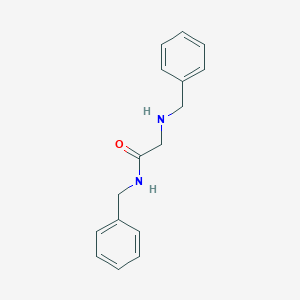

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-(benzylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBAOBBWAFHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328210 | |

| Record name | N-benzyl-2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-31-2 | |

| Record name | N-benzyl-2-(benzylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on N,N'-Dibenzylglycinamide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N,N'-Dibenzylglycinamide. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound, with the IUPAC name N-benzyl-2-(benzylamino)acetamide, is a derivative of the simplest amino acid, glycine.[1] Its structure is characterized by a central glycinamide core where both the amino and amide nitrogens are substituted with benzyl groups.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N-benzyl-2-(benzylamino)acetamide |

| CAS Number | 1089-31-2[1] |

| Molecular Formula | C₁₆H₁₈N₂O[1] |

| Molecular Weight | 254.33 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N |

| InChI Key | XUBNHZKPGDNTMD-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value/Description |

| Physical State | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water. |

| pKa | Not reported |

Spectroscopic Data (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the two benzyl groups, the methylene protons of the benzyl groups, the methylene protons of the glycine backbone, and the amine and amide protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons, the glycine α-carbon, and the amide carbonyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aromatic and aliphatic), C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z 254.1419. Predicted fragmentation patterns would involve cleavage of the benzyl groups and the amide bond.[1] |

Synthesis

This compound can be synthesized through the acylation of dibenzylamine with a suitable two-carbon acylating agent. A plausible and efficient method involves the reaction of dibenzylamine with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the synthesis of related acetamides.

Materials:

-

Dibenzylamine

-

Chloroacetyl chloride

-

Anhydrous toluene (or other suitable aprotic solvent)

-

Triethylamine (or another suitable base)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve dibenzylamine (1 equivalent) in anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion, pour the reaction mixture into crushed ice to precipitate the product and quench any remaining chloroacetyl chloride.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. Glycine amides and benzylamine derivatives are known to exhibit a range of biological activities.

Potential as Anticonvulsant Agents

Several N-substituted amino acid amides have been investigated for their anticonvulsant properties. The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.

Potential as Enzyme Inhibitors

The amide and secondary amine functionalities in this compound provide potential sites for interaction with enzyme active sites, particularly proteases and esterases. For instance, some N–benzyl–2–(N–benzylamido)acetamide peptoids have been shown to be selective inhibitors of butyrylcholinesterase.[2]

Experimental Protocols for Biological Assays

The following are general protocols that could be adapted to evaluate the potential biological activities of this compound.

General Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

Objective: To assess the ability of a compound to prevent the spread of seizures.

Materials:

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Positive control (e.g., Phenytoin)

-

Male Swiss mice (or other suitable rodent model)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Administer the test compound, vehicle, or positive control to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of peak effect (predetermined), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

Calculate the percentage of protected animals in each group.

General Protocol for Enzyme Inhibition Assay

Objective: To determine if a compound inhibits the activity of a specific enzyme.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a microplate, add the assay buffer.

-

Add various concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Add the enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress (e.g., by measuring the change in absorbance or fluorescence) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of central nervous system disorders and enzyme inhibition. This technical guide provides a foundation for further research into this molecule. The lack of extensive experimental data highlights an opportunity for novel investigations into its physicochemical properties and pharmacological profile. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues.

Disclaimer: The biological activities and signaling pathways described are based on the structural characteristics of this compound and the known activities of related compounds. They are presented as potential areas for investigation and are not based on direct experimental evidence for this specific molecule. Further research is required to validate these hypotheses.

References

An In-Depth Technical Guide on N,N'-Dibenzylglycinamide: Synthesis, Discovery, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylglycinamide is a disubstituted derivative of glycinamide, the simplest amino acid amide. While specific, in-depth research on its synthesis and biological activity is not extensively documented in publicly available literature, its structural relationship to pharmacologically active compounds suggests its potential relevance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the theoretical synthesis, potential discovery pathways, and the biological context of this compound based on available data for related compounds. It is important to note that this compound is recognized as an impurity in the production of the antihistamine Levocetirizine[].

Introduction

This compound, with the chemical formula C16H18N2O, is a member of the broad class of glycine amides.[2] These compounds are characterized by a central glycine core with substitutions on the amino and amide nitrogens. The presence of two benzyl groups in this compound significantly influences its physicochemical properties, such as lipophilicity and steric bulk, which in turn can dictate its biological interactions. While direct studies on this compound are limited, the broader family of N-substituted amino acid amides has been explored for a range of therapeutic applications, including as enzyme inhibitors and anticonvulsants.[2]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1089-31-2[3][4] |

| Molecular Formula | C16H18N2O[3] |

| Molecular Weight | 254.33 g/mol |

| Synonyms | N-(Phenylmethyl)-2-[(phenylmethyl)amino]acetamide, N-benzyl-2-(benzylamino)acetamide[5] |

Synthesis and Discovery

The discovery of this compound is likely linked to its role as a process-related impurity in the synthesis of other pharmaceutical compounds, such as Levocetirizine[]. Its synthesis can be approached through several established organic chemistry reactions.

Potential Synthetic Pathways

Two primary synthetic routes are plausible for the laboratory-scale or industrial preparation of this compound. These methods are based on fundamental amide bond formation and nucleophilic substitution reactions.

2.1.1. Pathway A: N-Alkylation of Glycinamide

This approach involves the reaction of glycinamide with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

Diagram 1: N-Alkylation of Glycinamide

References

N,N'-Dibenzylglycinamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Dibenzylglycinamide, including its chemical properties, a detailed potential synthesis protocol, and its prospective role in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a derivative of the simplest amino acid, glycine. Its key identifiers and molecular properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 1089-31-2 | |

| Molecular Formula | C₁₆H₁₈N₂O | |

| Molecular Weight | 254.33 g/mol | |

| Canonical SMILES | C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |

| InChI Key | WHPBAOBBWAFHRE-UHFFFAOYSA-N | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and ethanol (predicted) | |

| Melting Point | Not reported |

Synthesis Methodology

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient method can be extrapolated from the synthesis of analogous N-substituted glycinamides. The proposed method involves the nucleophilic substitution of a haloacetamide with dibenzylamine.

2.1. Proposed Synthetic Route: Nucleophilic Substitution

A likely synthetic pathway involves the reaction of 2-chloro-N-benzylacetamide with benzylamine, or more efficiently for the target molecule, the reaction of a suitable chloroacetylating agent with dibenzylamine followed by amidation, or a direct reaction of a chloro-glycinamide derivative with a benzylating agent. A more direct proposed route is the reaction between dibenzylamine and 2-chloroacetyl chloride to form an intermediate, which then reacts with benzylamine. However, for this compound, a direct reaction of dibenzylamine with a suitable glycine derivative is more logical. Based on general procedures for similar compounds, a likely synthesis is the reaction of dibenzylamine with 2-chloro-N-benzylacetamide.

2.2. Detailed Experimental Protocol

Reaction: Dibenzylamine + 2-chloro-N-benzylacetamide → this compound

Materials:

-

Dibenzylamine

-

2-chloro-N-benzylacetamide

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base

-

Acetonitrile (anhydrous) as the solvent

-

Sodium sulfate (anhydrous) for drying

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 2-chloro-N-benzylacetamide (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Dry the final product under vacuum.

2.3. Characterization

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Signaling Pathway

Glycine amide derivatives have been identified as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1).[1][2] VAP-1 is a transmembrane amine oxidase that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[1] Inhibition of VAP-1 is a promising therapeutic strategy for various inflammatory diseases.

3.1. VAP-1 Signaling Pathway and Point of Intervention

The enzymatic activity of VAP-1 contributes to the production of hydrogen peroxide (H₂O₂), which in turn can activate pro-inflammatory signaling pathways such as NF-κB. This leads to the upregulation of other adhesion molecules and pro-inflammatory cytokines, amplifying the inflammatory response. This compound, as a glycine amide derivative, may act as an inhibitor of VAP-1, thereby blocking these downstream effects.

3.2. Experimental Protocol: VAP-1 Inhibition Assay

To evaluate the inhibitory potential of this compound against VAP-1, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide, a product of VAP-1's enzymatic activity.

Materials:

-

Recombinant human VAP-1

-

This compound (test compound)

-

Benzylamine (substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution to obtain a range of test concentrations.

-

In a 96-well black microplate, add the test compound at various concentrations. Include a positive control (a known VAP-1 inhibitor) and a negative control (DMSO vehicle).

-

Add recombinant human VAP-1 to each well and incubate for 15 minutes at 37°C.

-

Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.

-

Continue to monitor the fluorescence at regular intervals for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow for Drug Discovery

The exploration of this compound as a potential therapeutic agent would follow a structured drug discovery workflow.

This comprehensive guide provides foundational knowledge for the synthesis and potential therapeutic application of this compound. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of glycine amide derivatives as novel vascular adhesion protein-1 inhibitors without CYP3A4 and CYP2C19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N'-Dibenzylglycinamide Derivatives and Analogs as Potential Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-dibenzylglycinamide derivatives and their analogs, with a focus on their synthesis, biological evaluation, and potential as therapeutic agents. This document details the structure-activity relationships, experimental protocols, and potential mechanisms of action for this class of compounds.

Introduction

This compound and its derivatives represent a class of small molecules with a core structure amenable to diverse chemical modifications. The glycinamide backbone provides a flexible scaffold, while the benzyl groups offer sites for substitution to modulate lipophilicity, steric hindrance, and electronic properties. Research into related amide-containing compounds has revealed a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antimicrobial effects. This guide will focus primarily on the anticonvulsant potential of this compound derivatives, drawing on available data and the broader context of related anticonvulsant amides.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through several established organic chemistry methodologies. A common approach involves the N-alkylation of a primary amide or the amidation of a carboxylic acid.

General Synthesis of N,N'-Disubstituted Glycinamides

A prevalent method for the synthesis of N,N'-disubstituted glycinamides involves the reaction of a suitably N-protected glycine derivative with a desired amine, followed by deprotection and subsequent functionalization of the second nitrogen atom. For instance, N-acetyl,N'-benzylglycinamide can be synthesized from N-acetylglycine and benzylamine.

Experimental Protocol: Synthesis of N-acetyl,N'-benzylglycinamide

This protocol is a representative example for the synthesis of an N,N'-disubstituted glycinamide derivative.

-

Activation of Carboxylic Acid: To a solution of N-acetylglycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added at 0 °C. The reaction is stirred for 30 minutes to form the activated ester.

-

Amidation: Benzylamine (1 equivalent) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetyl,N'-benzylglycinamide.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships

While extensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain, studies on related glycinamide derivatives have demonstrated their potential as anticonvulsant agents. A key study investigated a series of glycinamide derivatives and identified two active compounds: N-acetyl,N'-benzylglycinamide and Z-glycinamide (N-benzyloxycarbonylglycinamide)[1].

The anticonvulsant activity of these compounds was evaluated using classical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[1]. These models are well-established for the initial screening of potential antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected Glycinamide Derivatives [1]

| Compound | Structure | Anticonvulsant Activity (MES/scPTZ) | Neurotoxicity |

| N-acetyl,N'-benzylglycinamide | CH₃C(O)NHCH₂C(O)NHCH₂C₆H₅ | Active | Not specified |

| Z-glycinamide | C₆H₅CH₂OC(O)NHCH₂C(O)NH₂ | Active | Not specified |

| Glycylglycine | H₂NCH₂C(O)NHCH₂COOH | Inactive | Not specified |

| N-acetylglycine | CH₃C(O)NHCH₂COOH | Inactive | Not specified |

Note: Specific ED50 and TD50 values were not provided in the abstract of the cited source. The table indicates qualitative activity.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The active compounds, N-acetyl,N'-benzylglycinamide and Z-glycinamide, are more lipophilic than the inactive glycine and glycylglycine derivatives. This suggests that increased lipophilicity may be crucial for brain penetration and anticonvulsant activity[1].

-

Amide Substitution: The presence of N-acyl and N'-benzyl or related lipophilic groups appears to be a key feature for activity. The unsubstituted or minimally substituted derivatives were found to be inactive[1].

Further research is needed to explore the effects of various substituents on the benzyl rings and different acyl groups on the N-terminus to establish a more comprehensive SAR.

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for the key experiments used to evaluate the anticonvulsant activity of this compound derivatives.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.

-

Animals: Adult male Swiss mice (20-25 g) are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Pre-treatment Time: Animals are tested at the time of peak effect of the compound, typically determined in preliminary pharmacokinetic studies (e.g., 30 or 60 minutes post-administration).

-

Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

-

Animals: Adult male Swiss mice (20-25 g) are used.

-

Compound Administration: The test compound is administered as described for the MES test.

-

Pre-treatment Time: Animals are tested at the time of peak effect.

-

Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the scruff of the neck.

-

Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures is considered protection.

-

Data Analysis: The ED50 is calculated as described for the MES test.

Workflow for Anticonvulsant Screening

Caption: Workflow for the synthesis and anticonvulsant evaluation of this compound derivatives.

Potential Mechanisms of Action

The precise molecular mechanisms of action for this compound derivatives have not been elucidated. However, based on the known mechanisms of other anticonvulsant drugs with amide functionalities, several potential signaling pathways can be hypothesized. Many anticonvulsants exert their effects by modulating neuronal excitability through interactions with ion channels or neurotransmitter systems.

Modulation of Voltage-Gated Ion Channels

A primary mechanism for many anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these drugs prolong its inactivation, thereby reducing the ability of neurons to fire high-frequency action potentials that are characteristic of seizures. It is plausible that this compound derivatives could interact with VGSCs.

Caption: Postulated mechanism involving modulation of voltage-gated sodium channels.

Enhancement of GABAergic Neurotransmission

Another major pathway for anticonvulsant action is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This can be achieved through various means, such as allosteric modulation of GABAA receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.

Caption: Possible mechanisms involving the enhancement of GABAergic neurotransmission.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. The initial findings suggest that lipophilicity and appropriate substitution on the amide nitrogens are critical for their biological effects. The established protocols for synthesis and in vivo screening provide a clear path for the further development of this chemical series.

Future research should focus on:

-

Synthesis of a broader library of analogs: Systematic modifications of the benzyl and acyl moieties will be crucial for developing a comprehensive SAR.

-

Quantitative in vivo testing: Determining the ED50 and TD50 values for a range of derivatives will allow for a more precise evaluation of their potency and safety profiles.

-

Mechanism of action studies: Investigating the interactions of these compounds with specific molecular targets, such as ion channels and neurotransmitter receptors, will provide a deeper understanding of their therapeutic potential.

-

Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement as drug candidates.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives. The combination of a versatile chemical scaffold and demonstrated anticonvulsant activity makes this an exciting area for further investigation in the field of drug discovery.

References

Spectroscopic and Structural Elucidation of N,N'-Dibenzylglycinamide: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and spectroscopic properties of synthetic intermediates is paramount. This technical guide provides an in-depth analysis of N,N'-Dibenzylglycinamide, a derivative of the simplest proteinogenic amino acid, glycine.[1] This document outlines the key spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its characterization.

This compound (C₁₆H₁₈N₂O, Molar Mass: 254.33 g/mol ) is a glycine amide derivative where both the alpha-amino and the amide nitrogen atoms are substituted with benzyl groups.[1] This substitution pattern significantly influences its chemical and physical properties, making it a subject of interest in medicinal and organic chemistry.[1]

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and observed data for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 10H | Aromatic protons (C₆H₅) |

| Data not available | s | 2H | CH₂ (glycine backbone) |

| Data not available | s | 4H | CH₂ (benzyl groups) |

| Data not available | br s | 1H | NH (amide) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (amide) |

| ~127 - 140 | Aromatic carbons (C₆H₅) |

| Data not available | CH₂ (glycine backbone) |

| Data not available | CH₂ (benzyl groups) |

Note: Specific chemical shift values for the aliphatic protons and carbons were not available in the searched literature. The presented values for aromatic and carbonyl signals are based on expected ranges for similar structures.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H stretch (amide) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1495, 1450 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 254 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is expected to be dominated by the stable tropylium cation at m/z 91, formed from the benzylic cleavage.[1]

Experimental Protocols

A general procedure for the synthesis and characterization of an amide, adaptable for this compound, is outlined below.

Synthesis of this compound

A common route to synthesize this compound involves the reaction of a glycine derivative with dibenzylamine. For instance, chloroacetyl chloride can be reacted with dibenzylamine in the presence of a base to yield the target compound.

Materials:

-

Glycine

-

Thionyl chloride

-

Dibenzylamine

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Activation of Glycine: Glycine is first converted to its acid chloride. To a suspension of glycine in an anhydrous solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the conversion is complete.

-

Amidation: The resulting glycine acid chloride solution is added dropwise to a solution of dibenzylamine and a base in an anhydrous solvent at 0 °C.

-

Work-up: The reaction mixture is washed with water, a dilute acid solution, and a brine solution. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

N,N'-Dibenzylglycinamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Dated: November 1, 2025

This technical guide provides a comprehensive overview of the safety and handling precautions for N,N'-Dibenzylglycinamide (CAS No. 1089-31-2). As a known impurity of the antihistamine Levocetirizine, this compound is primarily utilized as a pharmaceutical reference standard in quality control and analytical development.[] Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds and established protocols for handling pharmaceutical impurity standards to provide the most thorough safety recommendations.

Compound Identification and Physical Properties

This compound is a derivative of the amino acid glycine.[2] Its primary role in the pharmaceutical industry is as a reference standard for the identification and quantification of impurities in Levocetirizine, ensuring the safety and efficacy of the final drug product.[]

| Property | Value |

| CAS Number | 1089-31-2 |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 254.33 g/mol |

| Boiling Point | 465.2°C at 760 mmHg |

| Density | 1.102 g/cm³ |

| Storage Temperature | -20°C |

Data sourced from BOC Sciences.[]

Hazard Identification and Classification

| Hazard Class | GHS Classification (for N,N-Dibenzylamine) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 1C (H314: Causes severe skin burns and eye damage) |

| Serious Eye Damage/Eye Irritation | Category 1 (H314: Causes severe skin burns and eye damage) |

| Hazardous to the Aquatic Environment, Acute | Category 2 (H401: Toxic to aquatic life) |

| Hazardous to the Aquatic Environment, Chronic | Category 1 (H410: Very toxic to aquatic life with long lasting effects) |

Data is based on the Sigma-Aldrich SDS for N,N-Dibenzylamine and should be treated as indicative for this compound.

Experimental Protocols and Handling Procedures

As a pharmaceutical reference standard, this compound should be handled in a controlled laboratory environment by trained personnel.[3] The following protocols are based on general best practices for handling chemical reagents and pharmaceutical impurity standards.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: Not typically required for small quantities handled with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

For procedures with a risk of aerosol or dust generation, a chemical fume hood is required.

Hygiene Measures

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is -20°C.[]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures, based on the data for N,N-Dibenzylamine, are recommended:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

First aid measures are based on the Sigma-Aldrich SDS for N,N-Dibenzylamine.

Spill and Disposal Procedures

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.

Waste Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

The compound should be disposed of as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe Handling Workflow for this compound.

Conclusion

While specific toxicological data for this compound is not extensively documented, a conservative approach to handling based on its chemical structure and intended use as a pharmaceutical standard is essential. Adherence to the safety precautions, handling procedures, and disposal methods outlined in this guide will help to minimize the risk of exposure and ensure a safe laboratory environment. Researchers and drug development professionals should always consult the most current safety information and conduct a thorough risk assessment before working with this compound.

References

N,N'-Dibenzylglycinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzylglycinamide, a disubstituted glycinamide derivative, holds a significant position in the landscape of pharmaceutical sciences, primarily recognized as a process-related impurity in the manufacturing of the widely used second-generation antihistamine, Levocetirizine. This technical guide provides an in-depth historical and technical overview of this compound, consolidating available information on its synthesis, characterization, and analytical methodologies. While the compound is principally studied in the context of pharmaceutical quality control, this document also explores the broader chemical space of glycinamide derivatives to offer insights into potential, albeit currently unexplored, biological activities. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, tabulated quantitative data, and explanatory diagrams to facilitate a thorough understanding of this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development and commercialization of Levocetirizine, the active (R)-enantiomer of cetirizine. While a specific date of discovery for this compound is not documented in publicly available literature, its identification and characterization as a pharmaceutical impurity became relevant with the stringent quality control measures applied to the synthesis of Levocetirizine. The primary focus of research on this compound has therefore been driven by the need to detect, quantify, and control its presence in the final drug product to ensure patient safety and therapeutic efficacy.

As a derivative of glycine, the simplest proteinogenic amino acid, this compound belongs to a class of compounds with a broad spectrum of biological activities. Glycinamide derivatives have been investigated for their potential as enzyme inhibitors and anticonvulsant agents. However, to date, this compound itself has not been the subject of extensive biological investigation beyond its role as an impurity. Its structural features, including the central glycinamide core and the two benzyl substituents, make it a molecule of interest for potential applications in medicinal chemistry and as a scaffold in peptide mimetic design.

Synthesis and Characterization

The synthesis of this compound is primarily understood in the context of being a by-product in the synthesis of Levocetirizine. Several synthetic routes to Levocetirizine have been described, and the formation of impurities such as this compound can occur under specific reaction conditions.

Synthetic Pathways

The formation of this compound as an impurity can be postulated to occur through side reactions involving starting materials or intermediates in the synthesis of Levocetirizine. A plausible synthetic route to this compound involves the reaction of a glycine derivative with benzylamine.

Caption: A simplified workflow for the potential synthesis of this compound.

A general experimental protocol for the synthesis of a related compound, 5-(N,N-dibenzylglycyl) salicylamide, involves the reaction of dibenzylamine with 5-(bromoacetyl) salicylamide.[1] This suggests that a similar nucleophilic substitution reaction could be a potential route for the synthesis of this compound.

Table 1: Synthetic Methods for Related N,N'-Disubstituted Glycinamides

| Method | Reactants | Reagents/Conditions | Product | Reference |

| Amidation | Dibenzylamine, 5-(bromoacetyl) salicylamide | Carbinol, water, reflux | 5-(N,N-dibenzylglycyl) salicylamide | [1] |

Physicochemical Properties and Spectroscopic Data

The characterization of this compound is crucial for its identification and quantification as an impurity in Levocetirizine. Standard analytical techniques are employed to determine its structure and purity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1089-31-2 |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 254.33 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. |

Spectroscopic methods are essential for the structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two benzyl groups, the methylene protons of the benzyl groups, and the methylene protons of the glycine backbone. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons, the glycine methylene carbon, and the amide carbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |

Analytical Methods for Detection and Quantification

The detection and quantification of this compound as an impurity in Levocetirizine are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Levocetirizine and its impurities would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.

Caption: A general workflow for the HPLC analysis of Levocetirizine impurities.

Table 4: Typical HPLC Parameters for Levocetirizine Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a specific wavelength (e.g., 230 nm) |

| Injection Volume | 10 - 20 µL |

Biological Activity and Signaling Pathways (Current Understanding)

Currently, there is a lack of specific studies on the biological activity and potential signaling pathway modulation by this compound. Its investigation has been primarily confined to its role as a pharmaceutical impurity.

While the broader class of glycinamide derivatives has shown various biological activities, it is not possible to extrapolate these findings to this compound without dedicated experimental evidence. Future research could explore the potential for this compound to interact with biological targets, given its structural similarity to other bioactive molecules.

Caption: The current knowledge gap regarding the biological activity of this compound.

Conclusion and Future Perspectives

This compound is a compound of significant interest within the pharmaceutical industry, primarily due to its status as a process-related impurity of Levocetirizine. A thorough understanding of its synthesis, characterization, and analytical detection is paramount for ensuring the quality and safety of this widely prescribed medication. This technical guide has provided a consolidated overview of the current knowledge on this compound.

Future research directions could diverge from its role as an impurity. The structural motifs present in this compound warrant investigation into its potential biological activities. Screening against various biological targets could unveil novel pharmacological properties, potentially leading to the development of new therapeutic agents. Furthermore, a detailed historical account of its first synthesis and characterization, if uncovered, would provide valuable context to its place in chemical literature.

References

Methodological & Application

N,N'-Dibenzylglycinamide: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibenzylglycinamide is a derivative of the simplest proteinogenic amino acid, glycine. The presence of two benzyl groups on the nitrogen atoms significantly influences its chemical properties, rendering it a valuable and versatile building block in organic synthesis. Its unique structure allows for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and peptidomimetics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Applications in Organic Synthesis

This compound serves as a key precursor in the synthesis of various organic molecules, most notably in the formation of substituted piperazine-2,5-diones (also known as diketopiperazines). These cyclic dipeptides are prevalent in natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery.

The primary application of this compound is its use as a scaffold to introduce dibenzylated nitrogen atoms into a target molecule. The benzyl groups can serve as protecting groups that can be removed under specific conditions, or they can be integral parts of the final molecular structure, contributing to its lipophilicity and steric properties.

A significant synthetic transformation of this compound is its cyclization to form 1,4-dibenzylpiperazine-2,5-dione. This reaction provides a straightforward entry into a class of compounds with potential applications in medicinal chemistry. Piperazine-2,5-diones are known to possess anticancer, antiviral, and antifungal properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct N-alkylation of glycinamide. A general and efficient method involves the reaction of glycinamide hydrochloride with benzyl halide in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycinamide hydrochloride

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycinamide hydrochloride (1.0 eq) and acetonitrile.

-

Add potassium carbonate (2.5 eq) to the suspension.

-

Slowly add benzyl bromide (2.2 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% |

| Purity | >95% (after purification) |

| Appearance | White to off-white solid |

Note: Yields and purity are dependent on the specific reaction conditions and purification method.

Figure 1. Experimental workflow for the synthesis of this compound.

Application in the Synthesis of 1,4-Dibenzylpiperazine-2,5-dione

This compound can undergo intramolecular cyclization to form the corresponding diketopiperazine. This transformation is typically achieved by heating the starting material, often in a high-boiling point solvent.

Experimental Protocol: Synthesis of 1,4-Dibenzylpiperazine-2,5-dione

Materials:

-

This compound

-

High-boiling point solvent (e.g., ethylene glycol, dimethylformamide)

-

Round-bottom flask

-

Reflux condenser or distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add a high-boiling point solvent such as ethylene glycol.

-

Heat the reaction mixture to a high temperature (e.g., 170-190°C) and maintain for several hours. The reaction progress can be monitored by TLC.

-

During the reaction, ammonia is evolved and can be removed via the condenser.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 1,4-dibenzylpiperazine-2,5-dione, often precipitates from the reaction mixture upon cooling.

-

Collect the solid product by filtration and wash with a suitable solvent like cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,4-dibenzylpiperazine-2,5-dione.

Quantitative Data:

| Parameter | Value |

| Yield | 60-75% |

| Purity | >98% (after recrystallization) |

| Appearance | Crystalline solid |

Note: The yield and purity are dependent on the reaction conditions and the efficiency of the purification.

Figure 2. Reaction pathway for the cyclization of this compound.

Logical Relationship of Synthetic Steps

The synthesis of 1,4-dibenzylpiperazine-2,5-dione from basic starting materials follows a logical two-step sequence. The first step establishes the core this compound structure, which is then subjected to cyclization in the second step.

Figure 3. Logical flow from starting materials to the final heterocyclic product.

These protocols and application notes provide a foundation for researchers to utilize this compound as a strategic building block in the synthesis of complex nitrogen-containing molecules. The straightforward nature of its preparation and its utility in constructing the diketopiperazine scaffold make it a valuable tool in the fields of organic synthesis and medicinal chemistry.

Application of N,N'-Dibenzylglycinamide in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N,N'-Dibenzylglycinamide is a derivative of the simplest amino acid, glycine. Its structural framework, featuring a central glycinamide core with two benzyl groups, makes it a subject of interest in medicinal chemistry. The presence of both aromatic rings and an amide linkage provides a versatile scaffold for the development of novel therapeutic agents. This document outlines the potential applications of this compound and its derivatives as anticonvulsant and antiarrhythmic agents, providing detailed experimental protocols for their evaluation.

Anticonvulsant Activity

Glycinamide derivatives have been investigated for their potential as anticonvulsant drugs. The lipophilic nature imparted by the benzyl groups in this compound may enhance its ability to cross the blood-brain barrier, a critical factor for central nervous system-acting drugs. While specific data for this compound is limited, the closely related analog, N-acetyl,N'-benzylglycinamide, has demonstrated anticonvulsant properties.[1]

The proposed mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels. By blocking these channels, the drugs can reduce the excessive firing of neurons that leads to seizures.

Quantitative Data for N-acetyl,N'-benzylglycinamide

| Compound | Animal Model | Seizure Test | Route of Administration | ED50 | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |

| N-acetyl,N'-benzylglycinamide | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 8.3 mg/kg | >300 mg/kg | >36.1 | [2] |

| Phenytoin (reference drug) | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 6.5 mg/kg | 68 mg/kg | 10.5 | [2] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[3][4][5][6]

Objective: To determine the median effective dose (ED50) of a test compound required to protect 50% of the animals from MES-induced tonic hindlimb extension.

Materials:

-

Rodent shocker with corneal electrodes

-

Male CF-1 mice (or other appropriate strain)

-

Test compound (this compound or its derivatives)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Acclimatize male CF-1 mice to the laboratory environment for at least 3 days. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.

-

Compound Administration: Prepare a solution or suspension of the test compound in the vehicle. Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. The control group receives the vehicle alone.

-

Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.

-

Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse to minimize discomfort.[4] After a few seconds, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[4]

-

Induction of Seizure: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[4]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 value using a suitable statistical method, such as the log-probit method.

Maximal Electroshock (MES) Seizure Test Workflow

Antiarrhythmic Activity

N-substituted benzamides, a class of compounds structurally related to this compound, have been investigated for their antiarrhythmic properties. These compounds often exert their effects by blocking cardiac sodium channels, a mechanism shared by Class I antiarrhythmic drugs. By blocking these channels, they can slow the conduction of the cardiac action potential and suppress arrhythmias.

While no specific antiarrhythmic data for this compound are currently available, the evaluation of its potential in this area would follow established protocols for screening antiarrhythmic agents.

Experimental Protocol: Chloroform-Induced Arrhythmia Model

This in vivo model is used to assess the ability of a compound to protect against ventricular arrhythmias induced by chloroform sensitization of the myocardium to epinephrine.[7]

Objective: To evaluate the protective effect of a test compound against chloroform-induced ventricular fibrillation in mice.

Materials:

-

Male albino mice

-

Test compound (this compound or its derivatives)

-

Vehicle (e.g., saline)

-

Chloroform

-

Epinephrine

-

Anesthesia (e.g., urethane)

-

ECG recording equipment

Procedure:

-

Animal Preparation: Anesthetize mice with urethane. Insert needle electrodes for ECG recording.

-

Compound Administration: Administer the test compound intravenously (i.v.) or intraperitoneally (i.p.). The control group receives the vehicle.

-

Arrhythmia Induction: After a set pre-treatment time, expose the animals to chloroform vapor.

-

Epinephrine Challenge: Following chloroform exposure, administer a bolus of epinephrine intravenously to induce ventricular fibrillation.

-

Observation and ECG Monitoring: Continuously monitor the ECG for the onset of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Data Analysis: Determine the percentage of animals in each group that are protected from developing ventricular fibrillation. The dose that protects 50% of the animals (ED50) can be calculated.

Chloroform-Induced Arrhythmia Experimental Workflow

Proposed Mechanism of Action: Sodium Channel Blockade

The likely mechanism of action for the potential anticonvulsant and antiarrhythmic effects of this compound and its analogs is the blockade of voltage-gated sodium channels.

In neurons , blocking sodium channels reduces the rapid influx of sodium ions that is necessary for the generation and propagation of action potentials. This dampens the hyperexcitability of neurons, thereby preventing the spread of seizure activity.

In cardiac myocytes , blockade of sodium channels (specifically the fast Na+ current, INa) slows the rate of depolarization of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity and can interrupt re-entrant circuits that are responsible for many types of tachyarrhythmias.

Proposed Mechanism of Action of this compound

Synthesis Protocol

A general method for the synthesis of N,N'-disubstituted glycinamides involves the coupling of a glycine derivative with an amine.

Objective: To synthesize this compound.

Materials:

-

N-Benzylglycine

-

Benzylamine

-

Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide, or EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Base (e.g., Triethylamine - TEA, or Diisopropylethylamine - DIPEA)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-benzylglycine in an appropriate solvent (e.g., DCM).

-

Activation: Add the coupling agent (e.g., EDC) and a base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Amine Addition: Add benzylamine to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new anticonvulsant and antiarrhythmic agents. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this chemical series for potential therapeutic applications.

References

- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of N,N'-Dibenzylglycinamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the functionalization of N,N'-Dibenzylglycinamide, a glycine derivative with benzyl substitutions on both the alpha-amino and amide nitrogens.[1] The presence of a secondary amide nitrogen allows for further functionalization, offering a scaffold for the synthesis of diverse molecular structures relevant to drug discovery and development. This document outlines a representative N-acylation protocol, presents expected outcomes in a tabular format, and provides a visual workflow of the experimental procedure.

I. Overview and Logic of N-Acylation

N-acylation is a robust and widely utilized transformation in organic synthesis to introduce an acyl group onto a nitrogen atom. In the case of this compound, the secondary amide nitrogen can act as a nucleophile, attacking an electrophilic acylating agent such as an acyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrogen chloride byproduct. This functionalization is significant as it allows for the introduction of a wide variety of substituents, thereby enabling the exploration of structure-activity relationships in medicinal chemistry.

II. Experimental Protocol: N-Acylation of this compound with Acetyl Chloride

This protocol details a standard procedure for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

DCM for thin-layer chromatography (TLC)

-

Ethyl acetate for TLC

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetylated product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

III. Data Presentation: Expected Outcomes for N-Acylation

The following table summarizes the expected outcomes for the N-acylation of this compound with various acylating agents based on general principles of amide acylation. Actual yields may vary depending on specific reaction conditions and the reactivity of the acylating agent.

| Acylating Agent | Product | Expected Yield (%) | Notes |

| Acetyl chloride | N-Acetyl-N,N'-Dibenzylglycinamide | 85-95 | A standard and typically high-yielding reaction. |

| Benzoyl chloride | N-Benzoyl-N,N'-Dibenzylglycinamide | 80-90 | Generally good yields, though may be slightly lower than acetylation due to sterics. |

| Propionyl chloride | N-Propionyl-N,N'-Dibenzylglycinamide | 82-92 | Similar reactivity to acetyl chloride. |

| Acetic anhydride | N-Acetyl-N,N'-Dibenzylglycinamide | 75-85 | A less reactive acylating agent than acetyl chloride, may require longer reaction times or heating. |

IV. Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the N-acylation of this compound.

Caption: Workflow for N-acylation of this compound.

References

Application Notes and Protocols for High-Throughput Screening of N,N'-Dibenzylglycinamide and Analogs as Potential Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

While direct high-throughput screening (HTS) data for N,N'-Dibenzylglycinamide is not currently available in public literature, its structural class, glycine amides, has been associated with the modulation of various biological targets. Notably, derivatives of glycine amides have been explored as potential inhibitors of enzymes such as Vascular Adhesion Protein-1 (VAP-1), a key player in inflammatory processes. VAP-1, also known as Amine Oxidase, Copper Containing 3 (AOC3), is a semicarbazide-sensitive amine oxidase (SSAO) expressed on the surface of endothelial cells. It participates in the inflammatory cascade by mediating leukocyte adhesion and transmigration into inflamed tissues. The enzymatic activity of VAP-1, which catalyzes the oxidative deamination of primary amines to produce aldehydes, ammonia, and hydrogen peroxide (H₂O₂), is a critical component of its pro-inflammatory function.[1][2][3][4] This makes VAP-1 an attractive therapeutic target for inflammatory diseases.

These application notes provide a detailed, albeit prospective, framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of VAP-1, using this compound as a representative scaffold. The protocols and workflows are based on established fluorescence-based HTS assays for VAP-1.

Signaling Pathway and Therapeutic Rationale

VAP-1 contributes to the inflammatory response through both its adhesive properties and its enzymatic activity. During inflammation, VAP-1 is translocated to the endothelial cell surface, where it can interact with leukocyte counter-receptors, such as Siglec-9 and Siglec-10, facilitating leukocyte rolling, adhesion, and transmigration.[2][5][6][7] The enzymatic activity of VAP-1 generates H₂O₂, which acts as a signaling molecule, further upregulating the expression of other adhesion molecules like ICAM-1 and VCAM-1, thus amplifying the inflammatory cascade.[6][7] Inhibition of VAP-1's enzymatic activity is a promising strategy to reduce leukocyte infiltration and mitigate inflammation.

Caption: VAP-1 signaling in inflammation.

Data Presentation: Hypothetical Screening Results

The following table illustrates how quantitative data from a primary screen and subsequent dose-response analysis could be presented. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the VAP-1 enzymatic activity.

| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |

| DBG-001 | This compound | 85.2 | 2.5 |

| DBG-002 | Analog 1 | 78.9 | 5.1 |

| DBG-003 | Analog 2 | 45.6 | > 20 |

| Control-Inhibitor | Semicarbazide | 99.8 | 0.01 |

Experimental Protocols

High-Throughput Screening for VAP-1 Inhibitors using a Fluorescence-Based Assay

This protocol is designed for a 384-well plate format and is based on the detection of H₂O₂ produced by the enzymatic activity of VAP-1.

Materials and Reagents:

-

Recombinant human VAP-1/AOC3 (e.g., from R&D Systems or similar)[8][9]

-

Benzylamine (Substrate)

-

Horseradish Peroxidase (HRP)

-

10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex® Red (Fluorescent probe)

-

Semicarbazide (Positive control inhibitor)

-

This compound and other test compounds

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

384-well black, flat-bottom plates

-

Multichannel pipettes or automated liquid handling system

-

Fluorescence plate reader with appropriate filters (Excitation: ~540 nm, Emission: ~590 nm)

Experimental Workflow Diagram:

Caption: HTS workflow for VAP-1 inhibitors.

Protocol Steps:

-

Compound Plating:

-

Using an automated liquid handler, dispense 200 nL of test compounds (e.g., from a 10 mM stock in DMSO) and controls into the wells of a 384-well plate.

-

Include wells with DMSO only (negative control, 0% inhibition) and a known VAP-1 inhibitor like semicarbazide (positive control, 100% inhibition).

-

-

Enzyme Addition:

-

Prepare a solution of recombinant human VAP-1 in assay buffer at a pre-determined optimal concentration.

-